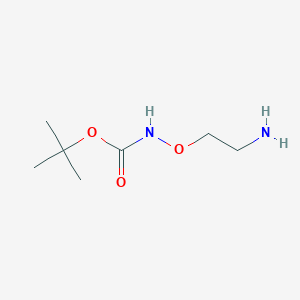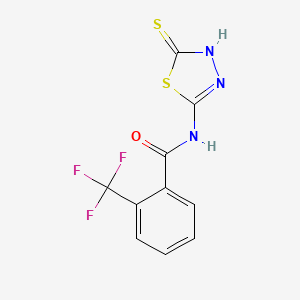
3-Chloropropyl-ethynyl-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Chloropropylalkyldiethoxysilanes, which are closely related to 3-Chloropropyl-ethynyl-dimethylsilane, involves the Grignard reaction of 3-chloropropyltriethoxysilane. This process is a key step in producing various alkyldiethoxysilanes with different alkyl groups such as butyl and hexyl. The subsequent amination of these chloropropylalkyldiethoxysilanes with ethylenediamine leads to the formation of 3-(2-amino-ethyl)aminopropylalkyldiethoxysilanes, which are compounds with potential applications in material science and organic synthesis .
Molecular Structure Analysis
While the specific molecular structure analysis of 3-Chloropropyl-ethynyl-dimethylsilane is not directly provided, related compounds have been studied using various spectroscopic techniques and theoretical calculations. For instance, a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy. Theoretical calculations such as DFT and AIM were employed to evaluate the molecular structure and interactions within the molecule, providing insights into the stability and reactivity of such compounds .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloropropyl-ethynyl-dimethylsilane are not directly reported in the provided papers. However, the synthesis and characterization of related compounds suggest that such properties can be inferred through experimental and theoretical studies. For example, the thermodynamic parameters of the synthesized compounds indicate exothermic and spontaneous reactions at room temperature. Spectroscopic data and quantum chemical calculations can provide valuable information on the physical properties such as stability and chemical properties like reactivity .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Hydrosilylation and Antimicrobial Activity : The hydrosilylation of allyl chloride with chlorodimethylsilane, yielding (3-chloropropyl)dimethylsilane, has been explored. This compound demonstrates potential in antimicrobial and antiblastic activities (Sturkovich et al., 1990).
- Aminomercuration-Demercuration Route : This compound has been used in the aminomercuration-demercuration of dimethyl(chloroalkyl)alkenylsilanes to form azasilacycloalkanes, showing its versatility in organic synthesis (Voronkov et al., 1987).
Applications in Material Science
- Electrochemical Silylation : Electrochemical reduction involving chlorotrimethylsilane and dichlorodimethylsilane, in the presence of phenylacetylene, leads to silylated ethynyl and ethenyl derivatives. This highlights its use in developing new materials through electrochemical methods (Jouikov & Salaheev, 1996).
- Surface Modification of Silica Gel : The compound has been utilized in modifying the surface of silica gel, demonstrating its application in the field of chromatography and material sciences (Kluska et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
3-Chloropropyl-ethynyl-dimethylsilane (CPEDS) is an organosilicon compound.
Mode of Action
These studies can provide insights into the stability and reactivity of such compounds.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. .
Propriétés
IUPAC Name |
3-chloropropyl-ethynyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClSi/c1-4-9(2,3)7-5-6-8/h1H,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKYHDISWNLENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCl)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropyl-ethynyl-dimethylsilane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)

![ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3009619.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B3009620.png)
![N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine](/img/structure/B3009622.png)

![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)


![2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B3009629.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)


![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)